3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
説明
3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a pyridazine derivative characterized by a sulfonamide-linked pyrrolidine-ether substituent and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as the scaffold.
特性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-25(21,13-3-4-14-15(10-13)23-9-8-22-14)19-7-5-12(11-19)24-16-2-1-6-17-18-16/h1-4,6,10,12H,5,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLYIBNMFUZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:
-
Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Sulfonyl Chloride
- React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with chlorosulfonic acid to obtain the sulfonyl chloride derivative.
- Reaction conditions: Chlorosulfonic acid, room temperature, inert atmosphere.
-
Synthesis of Pyrrolidine Intermediate
- React the sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
- Reaction conditions: Triethylamine, dichloromethane, room temperature.
-
Formation of the Final Compound
- React the pyrrolidine intermediate with 3-hydroxypyridazine under basic conditions to form the final product.
- Reaction conditions: Sodium hydride, dimethylformamide, room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine moiety.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It
生物活性
The compound 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridazine core linked to a sulfonylated pyrrolidine and a dihydrobenzo[dioxin] moiety. The molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | Not available |
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds containing sulfonyl and dioxin moieties. For instance, compounds with related structures have shown effectiveness against various viruses. In a study assessing antiviral activity against Tick-borne encephalitis virus (TBEV), derivatives similar to our compound were tested using plaque reduction assays. The results indicated that certain derivatives exhibited significant antiviral activity at low concentrations, suggesting that the sulfonyl group may enhance bioactivity through specific interactions with viral proteins .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies employing resazurin viability assays demonstrated that several analogs of the compound displayed variable cytotoxic effects on different cell lines. For example, some derivatives were found to be non-toxic at concentrations up to 50 µM, while others exhibited acute toxicity . This variability underscores the need for thorough toxicity profiling in drug development.
The proposed mechanism of action for compounds like 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves interference with viral replication pathways and modulation of cellular signaling pathways. The sulfonamide functionality is believed to play a critical role in these interactions, potentially through inhibition of key enzymes involved in viral life cycles or cellular proliferation .
Case Studies
- Case Study on Antiviral Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that one compound showed an effective EC50 value against TBEV at approximately 24 µM, indicating promising antiviral properties .
- Cytotoxicity Assessment : In another investigation involving Vero cells, specific derivatives were shown to induce significant cytotoxicity after prolonged exposure (7 days), highlighting the importance of evaluating long-term effects in drug candidates .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyridazine derivatives from the evidence:
Key Observations:
- Target vs. Compound: The target lacks the nitroimidazo[1,2-b]pyridazine core but shares a sulfonamide group.
- Target vs. Compounds : Unlike triazolo[4,3-b]pyridazines with aryl substituents, the target’s dihydrobenzodioxin and pyrrolidinyloxy groups could confer distinct binding interactions. highlights that bulky aryl groups (e.g., 4’-tolyl) improve antimicrobial activity ; the target’s bicyclic ether system may similarly enhance microbial targeting.
- Target vs. Compounds: Methyl-substituted pyridazines () prioritize small, nonpolar groups for CNS penetration (e.g., pain modulation). In contrast, the target’s larger substituents likely limit blood-brain barrier crossing, suggesting alternative therapeutic applications .
Q & A
Q. How to validate its mechanism of action in complex biological systems?
- Methodology :
- CRISPR/Cas9 knockout models : Confirm target dependency in genetically modified cell lines .
- Proteomics/transcriptomics : Identify downstream signaling pathways via LC-MS/MS or RNA-seq .
- Pharmacokinetic modeling : Use LC-MS to quantify plasma/tissue distribution and metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
